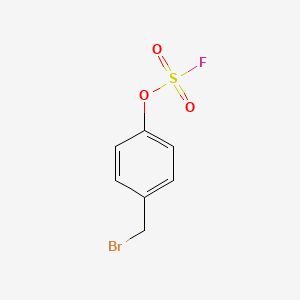
1-(Bromomethyl)-4-fluorosulfonyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-fluorosulfonyloxybenzene, also known as BF3SB, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonate esters and has a molecular formula of C7H5BrFNO4S.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 1,2-Bis(bromomethyl)-4-fluorobenzene, related to 1-(Bromomethyl)-4-fluorosulfonyloxybenzene, was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination. This research discussed factors affecting the reaction, such as raw material rate, reaction time, and temperature, leading to the development of feasible synthetic conditions (Guo Zhi-an, 2009).
- An improved synthesis method for 1,4-bis(bromomethyl)-2-fluorobenzene using p-xylene was developed. This involved a four-step reaction, including nitration, reduction, diazotization, and bromination (Song Yan-min, 2007).
Catalytic Applications
- N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide), closely related to the compound , were used as catalysts in synthesizing 3,5,6-trisubstituted-1,2,4-triazines from readily available acid hydrazides and ammonium acetate (R. Ghorbani‐Vaghei et al., 2015).
Polymer Synthesis
- A study on the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene in the presence of K2(CO3)2 and 18-crown-6 showed that both O-alkylation and C-alkylation occur during polymerization, resulting in polymers with significant molecular weights. This study is relevant due to the bromomethyl and fluorine components in the structure (K. Uhrich et al., 1992).
Electrochemical Applications
- 4-bromo-2-fluoromethoxybenzene (BFMB), a compound with a similar structure, was studied as a bi-functional electrolyte additive for lithium-ion batteries. The additive showed potential in providing overcharge protection and fire retardancy without influencing the normal cycle performance of lithium-ion batteries (Zhang Qian-y, 2014).
Material Chemistry
- In material chemistry, 1-Bromoethene-1-sulfonyl fluoride, a similar reagent to 1-(Bromomethyl)-4-fluorosulfonyloxybenzene, was used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles, showing its utility in functionalized material synthesis (Jing Leng, Hua-Li Qin, 2018).
Propriétés
IUPAC Name |
1-(bromomethyl)-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO3S/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNPPVKVXRVDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-fluorosulfonyloxybenzene | |
CAS RN |
2123483-82-7 |
Source


|
| Record name | 4-(bromomethyl)phenyl fluoranesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)




![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2909773.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2909774.png)


![2-Chloro-1-[(1R,2R)-2-propylcyclopropyl]ethanone](/img/structure/B2909783.png)
![3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one](/img/structure/B2909785.png)